

Strategic Handling and Application Guide: (S)-Morpholin-3-ylmethanamine

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Compound of Interest

Compound Name: (S)-Morpholin-3-ylmethanamine

Cat. No.: B15382525

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Executive Summary

(S)-Morpholin-3-ylmethanamine (CAS: 703121-70-8) is a high-value chiral building block extensively utilized in modern drug discovery. Its structural significance lies in the morpholine ring, which is a "privileged scaffold" in medicinal chemistry.^[1] Unlike flat aromatic systems, this saturated heterocycle introduces three-dimensionality (sp³ character) and improves water solubility while maintaining metabolic stability.

This guide serves as an advanced technical manual for researchers, moving beyond standard safety data to provide operational protocols for handling, storage, and synthetic application.

Part 1: Physicochemical Profile^{[1][2][3][4]}

The compound is commercially available in two primary forms: the Free Base (often a viscous oil/low-melting solid) and the Hydrochloride Salt (a stable solid). Researchers must distinguish between these forms as their handling requirements differ significantly.

Table 1: Technical Specifications

Property	Data	Notes
Chemical Name	(S)-1-(Morpholin-3-yl)methanamine	Synonym: (S)-3-(Aminomethyl)morpholine
CAS Number	703121-70-8	Specific to the (S)-enantiomer
Molecular Formula	C ₅ H ₁₂ N ₂ O	
Molecular Weight	116.16 g/mol	
Physical State	Viscous Liquid / Low-Melting Solid	Free base is hygroscopic and air-sensitive.
Chirality	(S)-Enantiomer	Critical for stereoselective binding in kinase/GPCR targets.
pKa (Predicted)	N1 (Ring): ~8.4 N4 (Exocyclic): ~9.8	The exocyclic primary amine is more basic than the morpholine ring nitrogen.
Solubility	Water, Methanol, DCM, DMSO	Highly polar; difficult to extract from water into non-polar solvents (e.g., Hexane).

Part 2: Hazard Identification & Toxicology (GHS)

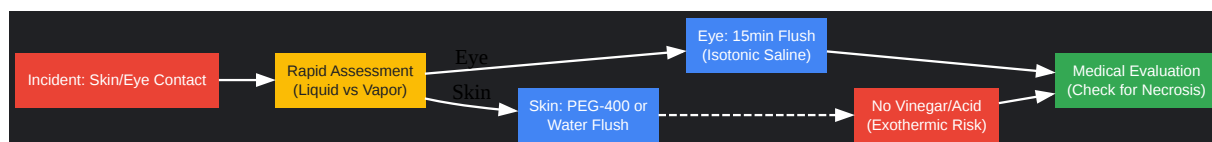
Signal Word: DANGER Classification: Skin Corrosion/Irritation (Category 1B); Serious Eye Damage (Category 1).

Mechanistic Toxicology

Unlike simple irritants, **(S)-Morpholin-3-ylmethanamine** causes tissue damage via alkaline hydrolysis. Upon contact with lipid bilayers (skin/eyes), the high pH and nucleophilic nature of the amine groups initiate saponification of membrane lipids, leading to liquefactive necrosis. This process allows the chemical to penetrate deeper into tissue even after the initial surface is washed.

Diagram 1: Exposure Response Logic

This workflow dictates the decision-making process immediately following accidental exposure.



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Caption: Incident response workflow emphasizing the prohibition of acid neutralization due to exothermic reaction risks.

Part 3: Operational Handling & Storage

The "Self-Validating" Storage Protocol

The free base of **(S)-Morpholin-3-ylmethanamine** is air-sensitive. It readily absorbs atmospheric CO₂ to form carbamates (white crusts), which alters stoichiometry and ruins reaction yields.

Validation Step: Before use, acquire a ¹H NMR in CDCl₃.

- Pass: Clean spectrum.
- Fail: Appearance of broad peaks or shifts indicating carbamate formation (typically around 3.0-4.0 ppm shift drift).

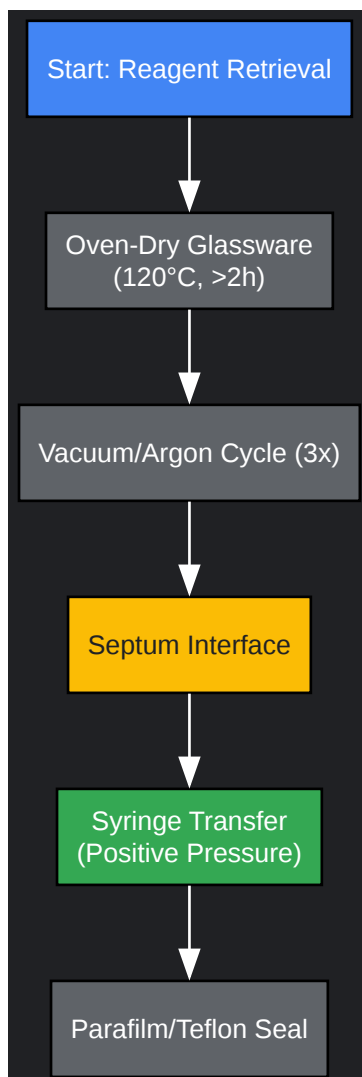
Protocol: Inert Atmosphere Handling (Schlenk Technique)

Objective: Transfer reagent without CO₂/Moisture contamination.

- Preparation: Dry all glassware (flasks, syringes) in an oven at 120°C for >2 hours.
- Purge: Cycle the reaction flask 3x with Vacuum/Argon (or Nitrogen).

- Reagent Access: Do not open the bottle cap. Use a septum and a nitrogen-flushed syringe. [2]
- Transfer:
 - Insert a "bleed" needle (connected to inert gas) into the reagent bottle septum to equalize pressure.
 - Withdraw the required volume using a gas-tight syringe.
 - Inject directly into the reaction vessel through its septum.

Diagram 2: Inert Handling Workflow



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Caption: Step-by-step protocol for maintaining anhydrous/anaerobic conditions during reagent transfer.

Part 4: Synthetic Utility & Functionalization[1]

For drug development professionals, the primary challenge is selectivity between the two amine sites:

- N1 (Endocyclic): Secondary amine, sterically hindered by the adjacent chiral center.
- N4 (Exocyclic): Primary amine, sterically accessible, higher nucleophilicity.

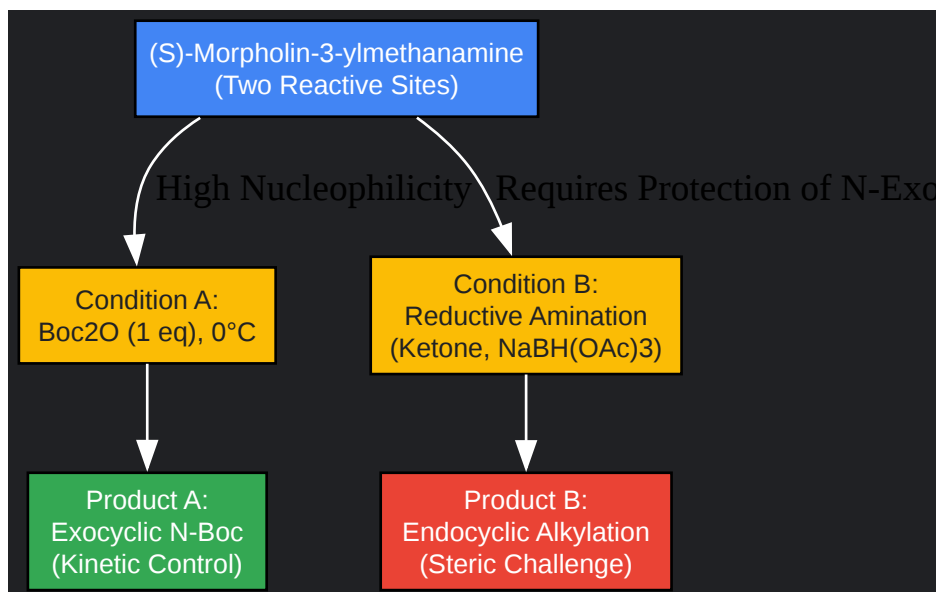
Selective Protection Strategy

To functionalize the morpholine ring (N1) while preserving the primary amine, or vice versa, orthogonal protection is required.

Experiment: Selective N-Boc Protection of the Primary Amine This protocol exploits the higher nucleophilicity of the exocyclic amine.

- Dissolution: Dissolve **(S)-Morpholin-3-ylmethanamine** (1.0 eq) in DCM at 0°C.
- Reagent Addition: Add Boc₂O (0.95 eq) dropwise over 30 minutes. Note: Using a slight deficit of Boc₂O prevents bis-protection.
- Base: Triethylamine is usually not required if using the free base, as the starting material acts as its own base, but 1.1 eq of DIPEA can be added if using the HCl salt.
- Workup: The mono-Boc product (on the primary amine) is less polar than the diamine. Wash with water to remove unreacted diamine.
- Result: Yields (S)-tert-butyl (morpholin-3-ylmethyl)carbamate. The secondary amine (N1) remains free for reductive amination or S_NAr reactions.

Diagram 3: Selective Functionalization Logic



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Caption: Decision tree for selective functionalization based on steric and electronic properties of the two nitrogen centers.

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